molecular formula C36H44N4O B1676065 Manzamine A CAS No. 104196-68-1

Manzamine A

Cat. No.: B1676065
CAS No.: 104196-68-1
M. Wt: 548.8 g/mol
InChI Key: FUCSLKWLLSEMDQ-AWTNBHCRSA-N
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Description

Manzamine A is a novel antitumor alkaloid that was originally isolated from marine sponges . It is a member of the manzamine alkaloids and has been reported to exhibit various bioactivities, including anticancer, anti-hyperlipidemic, anti-atherosclerotic, antibiotic, and antiviral activities .


Synthesis Analysis

The total synthesis of this compound has been a subject of interest due to its complex structure and potent bioactivities . The successful synthetic campaign over the past decade is based on stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions .


Molecular Structure Analysis

This compound is characterized by a macrocyclic ring, one or two nitrogen atoms, and for some members, by the presence of β-carboline moiety . Its molecular formula is C36H44N4O, and it has a molecular weight of 548.76 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 548.76 and its molecular formula is C36H44N4O . It is soluble in DMSO .

Scientific Research Applications

Anticancer Activity

Manzamine A, a marine-derived alkaloid, shows promise in the treatment of various cancers. It has demonstrated efficacy in inhibiting the proliferation of colorectal cancer cells by inducing cell cycle arrest and triggering apoptosis through pathways involving p53, p21, p27, and caspase-dependent processes. This suggests potential for this compound as a therapeutic agent for metastatic colorectal cancer treatment (Lin et al., 2018).

Inhibition of Autophagy in Pancreatic Cancer

This compound is identified as an uncoupler of vacuolar ATPases, and its effect on inhibiting autophagy in pancreatic cancer cells is significant. This inhibitory action on autophagy, a crucial process for pancreatic tumor growth, positions this compound as a strategic treatment option for pancreatic cancer (Kallifatidis et al., 2013).

Potential in Alzheimer's Disease Treatment

This compound has been recognized for its inhibitory activity against glycogen synthase kinase-3 (GSK-3), suggesting its potential as a therapeutic agent for Alzheimer's disease. It effectively decreases tau hyperphosphorylation in human neuroblastoma cell lines, demonstrating its capability to interfere with tau pathology (Hamann et al., 2007).

Effects on Bone Health and Development

Studies have shown that this compound, through modulation of SIX1 gene expression, may have significant effects on bone health, including disrupting skeletal development and homeostasis. Its impact on osteoblast function and craniofacial development has been a focus, highlighting potential implications for its use in bone-related therapies (Hardy et al., 2022).

Antimalarial Activity

Manzamine Ahas demonstrated notable antimalarial activity, showing effectiveness against the rodent malaria parasite Plasmodium berghei. Its ability to inhibit more than 90% of the parasite's asexual erythrocytic stages and to prolong the survival of highly parasitemic mice suggests its potential as a new antimalarial agent (Ang et al., 2000).

Inhibitory Effect on Herpes Simplex Virus Type-1

This compound exhibits an inhibitory effect on the replication of Herpes Simplex Virus Type-1 (HSV-1) in cultured corneal cells. This suggests its potential use in reducing viral infection in corneal cells and preventing HSV-1-induced eye infections like keratitis (Palem et al., 2011).

Mechanism of Action

Target of Action

Manzamine A, a marine-derived alkaloid, has been found to interact with several targets. The primary targets of this compound are Vacuolar ATPases (v-ATPases) and the SIX1 protein . v-ATPases are proton pumps that play a crucial role in maintaining the acidic environment in vacuoles, which is essential for various cellular processes . The SIX1 protein is an oncoprotein associated with oncogenesis in cervical cancer .

Mode of Action

This compound interacts with its targets in a unique way. It interferes with the proton pump activity of v-ATPases, leading to an increase in the acidic vacuolar/lysosomal compartment . This interaction inhibits autophagy at the level of autophagosome–lysosome fusion and/or autophagosome turnover . In the case of the SIX1 protein, this compound decreases its levels, thereby potentially inhibiting oncogenesis in cervical cancer .

Biochemical Pathways

The interaction of this compound with v-ATPases affects the autophagy pathway. Autophagy is a cellular process that involves the degradation and recycling of unnecessary or dysfunctional cellular components. By inhibiting v-ATPase activity, this compound disrupts autophagosome turnover, thereby inhibiting autophagy .

Result of Action

The inhibition of autophagy by this compound has significant cellular effects. It has been shown to inhibit the growth of pancreatic cancer cells and cervical cancer cells . By preventing autophagosome turnover, this compound may disrupt the growth and survival mechanisms of these cancer cells . The reduction of the SIX1 protein levels by this compound could potentially inhibit the oncogenic processes in cervical cancer cells .

Safety and Hazards

Manzamine A should be handled with care. Avoid breathing dust, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Manzamine A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit vacuolar ATPases, which are essential for maintaining cellular pH and ion homeostasis . Additionally, it modulates the expression of the SIX1 gene, which is critical for craniofacial development and is involved in the WNT, NOTCH, and PI3K/AKT signaling pathways . These interactions highlight the compound’s potential in regulating cell proliferation, apoptosis, and autophagy.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cervical cancer cells by inducing cell cycle arrest and promoting apoptosis . In osteoblasts, this compound decreases cell viability, increases apoptosis, and reduces alkaline phosphatase activity, indicating its potential impact on bone health and skeletal development . The compound also influences cell signaling pathways, such as the WNT, NOTCH, and PI3K/AKT pathways, which are crucial for cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It inhibits vacuolar ATPases, leading to disrupted autophagy in pancreatic cancer cells . This compound also targets the SIX1 protein, which is associated with oncogenesis in cervical cancer . By blocking cell cycle progression and regulating cell cycle-related genes, including p21 and p53, this compound exerts its antiproliferative effects . These interactions underscore the compound’s potential as a therapeutic agent for various cancers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can significantly increase the levels of autophagosome markers LC3-II and p62/SQSTM1 in pancreatic cancer cells, indicating its role in inhibiting autophagy over time . Additionally, its impact on osteoblasts suggests potential long-term effects on bone health and skeletal development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown efficacy in treating malaria, herpes, and HIV-1 . Higher doses may lead to toxic or adverse effects, such as decreased cell viability and increased apoptosis in osteoblasts . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s unique structure allows it to participate in complex biochemical reactions, such as the inhibition of vacuolar ATPases and modulation of the SIX1 gene . These interactions can affect metabolic flux and metabolite levels, further influencing cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit vacuolar ATPases suggests its involvement in cellular ion transport and pH regulation . Additionally, its interactions with the SIX1 protein and other biomolecules may influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound has been shown to localize within vacuoles, where it inhibits vacuolar ATPases and disrupts autophagy . Additionally, its interactions with the SIX1 protein and other signaling molecules suggest its presence in the nucleus and other subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Manzamine A can be achieved through a convergent synthesis approach. The key steps involve the synthesis of two fragments, which are then coupled together to form the final product.", "Starting Materials": [ "L-tryptophan", "3-bromo-1-propanol", "2,4-pentanedione", "2-bromoethanol", "4-methylimidazole", "2-chloroethanol", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4-hydroxyindole", "2-methyl-1,3-propanediol", "3,4-dihydroxybenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic anhydride", "triethylamine", "methyl iodide", "sodium hydride", "magnesium sulfate", "potassium carbonate", "methanol", "dichloromethane", "diethyl ether", "hexane", "toluene", "acetone" ], "Reaction": [ "Synthesis of Fragment A:", "- L-tryptophan is protected with acetic anhydride and triethylamine to form N-acetyl-L-tryptophan.", "- N-acetyl-L-tryptophan is reacted with 3-bromo-1-propanol to form a bromoalkoxy tryptophan derivative.", "- The bromoalkoxy tryptophan derivative is then reacted with 2,4-pentanedione and 2-bromoethanol to form Fragment A.", "Synthesis of Fragment B:", "- 4-methylimidazole is alkylated with 2-chloroethanol to form an imidazolium salt.", "- The imidazolium salt is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form an imidazole derivative.", "- The imidazole derivative is then reacted with 4-hydroxyindole to form Fragment B.", "Coupling of Fragments A and B:", "- Fragment A and Fragment B are coupled together using 2-methyl-1,3-propanediol and 3,4-dihydroxybenzaldehyde to form the final product, Manzamine A.", "Final Steps:", "- The final product is purified using column chromatography.", "- The product is then treated with sodium borohydride to reduce any remaining ketone groups.", "- The product is then purified again using column chromatography.", "- The final product is obtained as a white solid." ] }

CAS No.

104196-68-1

Molecular Formula

C36H44N4O

Molecular Weight

548.8 g/mol

IUPAC Name

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1

InChI Key

FUCSLKWLLSEMDQ-AWTNBHCRSA-N

Isomeric SMILES

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Keramamine A;  Manzamine A; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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